3-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide
Description
Properties
IUPAC Name |
3-amino-N-cyclopropyl-N-(thiolan-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c11-5-3-10(13)12(8-1-2-8)9-4-6-14-7-9/h8-9H,1-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHVVZYCSDGGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSC2)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a cyclopropyl group and a tetrahydrothiophene moiety. Its molecular formula is C10H18N2OS, and it has a molecular weight of 214.33 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure contributes to its biological activity. The presence of the amino group enhances its interaction with biological targets, while the cyclopropyl and tetrahydrothiophene groups may influence its pharmacokinetics and bioavailability.
Anticancer Properties
Research indicates that derivatives of compounds similar to this compound exhibit promising anticancer activities. For instance, studies have shown that certain analogs can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells. These compounds demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.48 | Apoptosis induction |
| 5b | U-937 | 0.78 | Apoptosis induction |
| This compound | TBD | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit proteases critical for cancer cell survival.
- Induction of apoptosis : Flow cytometry assays reveal that these compounds can trigger apoptotic pathways, increasing caspase activity within cancer cells .
Case Studies
- Thrombin Inhibition : A study on related compounds demonstrated their ability to act as thrombin inhibitors, suggesting potential applications in anticoagulation therapy .
- Hepatitis C Virus (HCV) : Some derivatives have been explored as protease inhibitors for HCV treatment, highlighting their antiviral potential .
Pharmacological Applications
The unique structure of this compound suggests several therapeutic applications:
- Anticancer agents : Given the promising results in inducing apoptosis in cancer cells, further development as anticancer drugs is warranted.
- Antiviral agents : The compound's ability to inhibit viral proteases positions it as a candidate for antiviral drug development.
Scientific Research Applications
Structural Characteristics
This compound features a cyclopropyl group and a tetrahydrothiophene moiety, which may contribute to its biological activity. The presence of an amino group suggests potential interactions with biological systems, particularly in medicinal chemistry.
Medicinal Chemistry
The structural features of 3-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide suggest potential use in drug discovery and development. Compounds with similar structures have been explored for their activity against various diseases, including:
- Neurological Disorders : Compounds with amino and cyclic structures have been investigated for neuroprotective effects.
- Anticancer Activity : Similar amides have shown promise in inhibiting cancer cell proliferation.
Biological Research
This compound could serve as a tool in biological research, particularly in studies involving:
- Receptor Binding Studies : The ability to bind to specific receptors could be evaluated, contributing to the understanding of receptor-ligand interactions.
- Enzyme Inhibition : Investigating its potential as an inhibitor for specific enzymes involved in metabolic pathways.
Synthetic Chemistry
In synthetic chemistry, this compound may be utilized as an intermediate in the synthesis of more complex molecules or as a precursor in the development of novel compounds with enhanced properties.
Case Studies and Research Findings
While specific case studies on this exact compound are scarce, research on related compounds can provide insights:
| Study Focus | Findings |
|---|---|
| Neuroprotective Agents | Research has indicated that compounds with similar structural motifs exhibit neuroprotective properties through modulation of neurotransmitter systems. |
| Anticancer Compounds | Studies have shown that amides can inhibit tumor growth by interfering with cell cycle progression. |
Comparison with Similar Compounds
Propanamide derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:
Structural and Functional Group Variations
a) 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide
- Structure : Contains a hydroxy group at the C3 position, a methyl group on the amide nitrogen, and a thiophene ring.
- Molecular Formula: C₁₁H₁₃FNOS (as per regulatory documentation) .
- Applications : Used as a reference standard in pharmaceutical analysis due to its stability and compliance with USP/EMA/JP/BP guidelines .
b) S-1: 3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide
- Structure: Features a fluorophenoxy group, a nitro substituent, and a trifluoromethyl group.
- Applications : Acts as a selective androgen receptor modulator (SARM), highlighting the role of electron-withdrawing groups (e.g., nitro, CF₃) in enhancing receptor binding .
- Key Difference: The nitro and trifluoromethyl groups improve metabolic stability but may reduce aqueous solubility compared to the amino group in the target compound.
c) N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide
- Structure : Includes a phenylsulfonamido group and a nitro-substituted phenyl ring.
- Physical Properties : Melting point differences between precursor and product indicate structural modifications influence crystallinity .
- Key Difference : The sulfonamido group introduces hydrogen-bonding capabilities, which may enhance intermolecular interactions in solid-state formulations.
d) DTPA-N-(2-aminoethyl)-3-(4-ethoxyphenyl)propanamide
- Structure : Combines a DTPA (diethylenetriaminepentaacetic acid) chelator with a 4-ethoxyphenyl-propanamide moiety.
- Applications : Intermediate for MRI contrast agents, demonstrating the utility of propanamide derivatives in medical imaging .
- Key Difference: The DTPA chelator enables metal ion binding, a feature absent in the target compound but critical for diagnostic applications.
e) N-Propyl Propanamide
- Structure : Simplest analog with a propyl group on the amide nitrogen.
- Molecular Formula: C₆H₁₃NO .
- Applications : Used in agrochemicals and polymer synthesis due to its stability and solubility .
- Key Difference : The lack of aromatic or heterocyclic rings reduces steric hindrance, favoring industrial applications over targeted biological activity.
Comparative Data Table
*Calculated based on structural analysis.
Preparation Methods
Amide Formation via Carbodiimide Coupling
| Step | Reagents/Conditions | Description |
|---|---|---|
| a) | Starting amino acid derivative (e.g., L-norvaline) | Initial substrate for amide synthesis |
| b) | 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBT), inert solvent (e.g., dichloromethane), room temperature, 6-24 h | Activation of carboxylic acid for amide bond formation |
| c) | N,O-dimethylhydroxylamine hydrochloride, tertiary base (N-methylmorpholine), 0-5°C to room temperature, 12-24 h | Formation of N-methoxy-N-methyl amide intermediate |
Reduction to Aldehyde Intermediate
| Step | Reagents/Conditions | Description |
|---|---|---|
| d) | Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), -20 to -30°C | Reduction of N-methoxy-N-methyl amide to aldehyde intermediate |
| e) | Work-up by conventional means | Isolation of aldehyde for subsequent reaction |
Cyclopropyl Isocyanide Addition
| Step | Reagents/Conditions | Description |
|---|---|---|
| f) | Cyclopropylisocyanide, acetic acid, inert solvent (e.g., methylene chloride), 0-5°C to 25-30°C, 16-24 h | Addition of cyclopropyl isocyanide to aldehyde intermediate forming cyclopropyl-substituted amide |
Hydrolysis and Hydrogenation
| Step | Reagents/Conditions | Description |
|---|---|---|
| g) | Aqueous base (sodium hydroxide or lithium hydroxide), protic solvent (methanol), 0-5°C to room temperature, 16-24 h | Hydrolysis of acetoxy or protecting groups to free hydroxy or amino functionalities |
| h) | Hydrogen gas (H2), palladium catalyst (Pd(OH)2 or Pd/C), room temperature, 40-60 psi | Catalytic hydrogenation to remove protecting groups and finalize amine formation |
- The hydrogenation step is critical for deprotection and obtaining the final free amine compound.
- The catalyst is removed by filtration, and the product is isolated by solvent removal under reduced pressure.
Summary Table of Key Reaction Steps
| Step No. | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | Amide bond formation | EDCI, HOBT, N-methylmorpholine, N,O-dimethylhydroxylamine hydrochloride, DCM, RT | N-methoxy-N-methyl amide | Controlled temperature for selectivity |
| 2 | Reduction | LiAlH4, THF, -20 to -30°C | Aldehyde intermediate | Used crude in next step |
| 3 | Cyclopropyl isocyanide addition | Cyclopropylisocyanide, AcOH, DCM, 0-30°C | Cyclopropyl-substituted amide | Neutralization post reaction |
| 4 | Hydrolysis | NaOH or LiOH, MeOH, 0-30°C | Hydrolyzed intermediate | Removal of protecting groups |
| 5 | Hydrogenation | H2, Pd(OH)2 or Pd/C, RT, 40-60 psi | Final this compound | Catalyst filtration and solvent removal |
Research Findings and Advantages
- The synthetic route yields a single diastereomer, facilitating purification and characterization on a large scale, which is advantageous for industrial and research applications.
- The use of mild reaction conditions (room temperature to slightly elevated temperatures) and common reagents enhances reproducibility and scalability.
- The methodology allows incorporation of the cyclopropyl group late in the synthesis, improving overall yield and stereochemical control.
- The process avoids harsh conditions that could degrade sensitive functional groups such as the tetrahydrothiophene moiety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
